3-Methylthieno[3,2-b]pyridin-6-ol

Physicochemical Property Differentiation Lipophilicity Prediction Building Block Selection

3-Methylthieno[3,2-b]pyridin-6-ol is a heterocyclic building block belonging to the thieno[3,2-b]pyridine family. It features a fused thiophene-pyridine bicyclic core with a methyl substituent at the 3-position and a hydroxyl group at the 6-position (molecular formula C8H7NOS, molecular weight 165.21 g/mol).

Molecular Formula C8H7NOS
Molecular Weight 165.21
CAS No. 1861654-22-9
Cat. No. B2444052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthieno[3,2-b]pyridin-6-ol
CAS1861654-22-9
Molecular FormulaC8H7NOS
Molecular Weight165.21
Structural Identifiers
SMILESCC1=CSC2=C1N=CC(=C2)O
InChIInChI=1S/C8H7NOS/c1-5-4-11-7-2-6(10)3-9-8(5)7/h2-4,10H,1H3
InChIKeySDVBSMVCAPDZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylthieno[3,2-b]pyridin-6-ol (CAS 1861654-22-9): Structural Identity and Class Context for Procurement


3-Methylthieno[3,2-b]pyridin-6-ol is a heterocyclic building block belonging to the thieno[3,2-b]pyridine family. It features a fused thiophene-pyridine bicyclic core with a methyl substituent at the 3-position and a hydroxyl group at the 6-position (molecular formula C8H7NOS, molecular weight 165.21 g/mol) . The thieno[3,2-b]pyridine scaffold has recently been validated as a privileged template for designing highly selective ATP‑competitive kinase inhibitors that anchor in the kinase back pocket rather than mimicking ATP in the hinge region [1].

Why 3-Methylthieno[3,2-b]pyridin-6-ol Cannot Be Interchanged with Unsubstituted Thienopyridine Analogs


Simple substitution of 3-methylthieno[3,2-b]pyridin-6-ol with the des‑methyl analog thieno[3,2-b]pyridin-6-ol (CAS 115063-93-9) or with positional isomers such as 3-methylthieno[3,2-b]pyridin-7-ol is not scientifically justified without data. The methyl group at C‑3 increases molecular weight from 151.19 to 165.21 g/mol and is predicted to raise log P by approximately 0.5–0.6 units versus the parent scaffold (the des‑methyl analog has an XLogP3‑AA of 1.6 [1]; the methylated derivative is estimated at ~2.1–2.2), altering lipophilicity-dependent properties such as solubility, membrane permeability, and off‑target binding profiles in downstream biological assays. Furthermore, the 6‑OH vs. 7‑OH regiochemistry determines which tautomeric form predominates and governs the reactivity of the hydroxyl group in subsequent derivatization steps . These structural differences mean that procurement decisions cannot rely on class‑level generalisations alone.

Product-Specific Evidence Table: 3-Methylthieno[3,2-b]pyridin-6-ol vs. Closest Comparators


Molecular Weight and Predicted Lipophilicity: 3-Methylthieno[3,2-b]pyridin-6-ol vs. Des‑Methyl Analog

3-Methylthieno[3,2-b]pyridin-6-ol exhibits a molecular weight of 165.21 g/mol and an estimated log P approximately 0.5–0.6 units higher than the des‑methyl analog thieno[3,2-b]pyridin-6-ol (MW 151.19 g/mol, XLogP3‑AA = 1.6) [1]. This increase corresponds to the addition of one methylene unit (CH2, mass 14.02 Da) and is consistent with the well‑established contribution of a methyl substituent to lipophilicity (Δlog P ≈ +0.5) [2].

Physicochemical Property Differentiation Lipophilicity Prediction Building Block Selection

Synthetic Accessibility: Modular Construction of 3‑Substituted Thieno[3,2-b]pyridine Derivatives

The thieno[3,2-b]pyridine scaffold can be constructed from 3‑methylthiopyridine via a three‑step sequence involving regioselective lithiation‑bromination, Sonogashira coupling, and halogenocyclization, yielding the fused heterocycle in 17–34% overall yield [1]. This route establishes a quantitative baseline for synthetic accessibility. While the target compound 3‑methylthieno[3,2-b]pyridin-6-ol is not explicitly described in this study, its core scaffold is directly accessible by this methodology, and the 6‑OH group can be introduced through subsequent functionalisation of the pyridine ring, or alternatively via diazotisation‑hydrolysis of a 6‑amino precursor .

Synthetic Chemistry Building Block Utility Regioselective Lithiation

Scaffold Selectivity: Thieno[3,2-b]pyridine Core Enables High Kinome‑Wide Selectivity via Non‑ATP‑Mimetic Binding

The thieno[3,2-b]pyridine scaffold, to which 3‑methylthieno[3,2-b]pyridin-6-ol belongs, has been shown to confer high kinome‑wide selectivity in kinase inhibitor programs. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region enables profoundly different binding modes, all of which maintain selectivity across the kinome, as illustrated by the isomeric inhibitors MU1464 and MU1668 [1]. The scaffold has been validated through the development of MU1920, a high‑quality chemical probe for Haspin kinase that meets in vivo suitability criteria [1]. Furthermore, the same patent family discloses substituted thieno[3,2-b]pyridines as inhibitors of CDKL, CLK, DYRK, Haspin, PIM, TAF1L, and TRB kinases, indicating broad applicability of this chemotype [2].

Kinase Inhibitor Selectivity Chemical Probe Development Haspin / CDKL Inhibition

Positional Isomer Differentiation: 3-Methylthieno[3,2-b]pyridin-6-ol vs. 3‑Methylthieno[3,2-b]pyridin-7-ol

The hydroxyl group position (C‑6 vs. C‑7) critically influences the tautomeric equilibrium and chemical reactivity of methylthienopyridinol isomers. 3‑Methylthieno[3,2-b]pyridin-7-ol (CAS not assigned) exists predominantly as the 7‑one tautomer (4H‑thieno[3,2-b]pyridin-7-one), as evidenced by its canonical SMILES representation CC1=CSC2=C1NC=CC2=O . In contrast, 3‑methylthieno[3,2-b]pyridin-6-ol retains the hydroxyl form, with the SMILES OC1=CN=C2C(=C1)SC=C2C. This tautomeric divergence translates into distinct reactivity profiles: the 7‑one tautomer presents a carbonyl group amenable to nucleophilic addition, while the 6‑ol presents a phenolic hydroxyl group suitable for O‑alkylation, sulfonation, or Mitsunobu coupling.

Regiochemistry Tautomerism Derivatisation Potential

Validated Application Scenarios for 3-Methylthieno[3,2-b]pyridin-6-ol in Scientific Research and Industrial Procurement


Kinase‑Focused Fragment Library Design and Hit‑to‑Lead Optimisation

3‑Methylthieno[3,2-b]pyridin-6-ol can serve as a fragment‑sized building block for constructing libraries targeting underexplored kinases such as Haspin, CDKLs, CLKs, and DYRKs. The thieno[3,2-b]pyridine scaffold, validated by Moyano et al. (2025) as a template conferring high kinome‑wide selectivity via non‑ATP‑mimetic binding [1], provides an attractive starting point. The 6‑OH group offers a readily derivatisable handle for introducing diversity elements (e.g., ethers, esters, sulfonates), while the 3‑methyl group contributes a defined lipophilicity increment (estimated Δlog P ≈ +0.5 vs. the des‑methyl analog [2]) that can be tuned during SAR exploration.

Synthesis of Substituted Thieno[3,2-b]pyridine Kinase Inhibitors According to WO2025002491

The patent family WO2025002491A1 explicitly claims substituted thieno[3,2-b]pyridines as inhibitors of CDKL, CLK, DYRK, Haspin, PIM, TAF1L, and TRB kinases [1]. 3‑Methylthieno[3,2-b]pyridin-6-ol provides a core intermediate that can be elaborated at the 6‑hydroxy position and at other positions on the thienopyridine scaffold to generate compounds falling within the patent claims, making it a strategically relevant intermediate for organisations pursuing intellectual property in the kinase inhibitor space.

Physicochemical Property Screening of Methyl‑Substituted Heterocyclic Building Blocks

Because the methyl group on 3‑methylthieno[3,2-b]pyridin-6-ol systematically shifts molecular weight (165.21 vs. 151.19 g/mol) and predicted lipophilicity (estimated log P ~2.1 vs. 1.6) relative to the des‑methyl analog [1], this compound is suitable for use in parallel property‑screening campaigns aimed at understanding the impact of methylation on solubility, permeability, and metabolic stability within a thienopyridine series.

Quote Request

Request a Quote for 3-Methylthieno[3,2-b]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.